2-amino-6-ethyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
2-amino-6-ethyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound belonging to the benzothiophene class. Benzothiophenes are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-ethyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Introduction of the Amino Group: Amination reactions, often using reagents like ammonia or amines, can introduce the amino group at the desired position.
Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Amidation: The carboxamide group is typically introduced through reactions with carboxylic acids or their derivatives (e.g., acid chlorides) in the presence of amines.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiophenes depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
Biologically, benzothiophene derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This specific compound could be explored for similar activities.
Medicine
In medicinal chemistry, compounds like 2-amino-6-ethyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties.
Industry
Industrially, such compounds might be used in the development of new materials, including polymers and dyes, due to their stable aromatic structure and functional groups.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, benzothiophene derivatives can interact with proteins, enzymes, or receptors, modulating their activity. The amino and carboxamide groups might facilitate binding to active sites or allosteric sites on target molecules, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 2-amino-6-ethyl-N-(2-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
Compared to similar compounds, 2-amino-6-ethyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to the specific substitution pattern on the phenyl ring. This can influence its chemical reactivity, biological activity, and physical properties, making it distinct in its applications and effects.
Biological Activity
2-Amino-6-ethyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest due to its potential biological activities. This compound belongs to the class of benzothiophene derivatives, which have been studied for various pharmacological effects, including anti-inflammatory, antitumor, and analgesic properties. The purpose of this article is to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N2OS. Its structure includes a benzothiophene core with an ethyl and a methylphenyl substituent, contributing to its unique biological profile.
Antitumor Activity
Recent studies have indicated that derivatives of benzothiophene compounds exhibit significant antitumor properties. For instance, azomethine derivatives derived from similar structures have shown cytostatic effects against various cancer cell lines. A study highlighted that these compounds could inhibit tumor growth effectively due to their ability to interfere with cellular processes critical for cancer progression .
Anti-inflammatory Effects
The anti-inflammatory potential of benzothiophene derivatives has also been documented. Compounds in this class have demonstrated the ability to reduce inflammation markers in vitro and in vivo. Specifically, they are believed to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Analgesic Properties
Research has shown that related compounds exhibit analgesic effects superior to standard analgesics such as metamizole. These findings suggest that this compound may also possess significant pain-relieving properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzothiophene derivatives. Studies have indicated that modifications in the substituents on the benzothiophene ring can significantly alter the pharmacological profile. For example:
- Substituent Variation : The introduction of different alkyl or aryl groups can enhance or diminish activity.
- Positioning : The position of amino or carboxamide groups relative to the thiophene ring plays a critical role in determining efficacy and potency .
Data Tables
Biological Activity | Effect | Reference |
---|---|---|
Antitumor | Cytostatic effects on cancer cell lines | |
Anti-inflammatory | Reduction in pro-inflammatory cytokines | |
Analgesic | Pain relief exceeding standard analgesics |
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of various benzothiophene derivatives on human cancer cell lines using MTT assays. Results indicated a dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 30 µM for selected compounds .
- Anti-inflammatory Mechanisms : In an animal model of inflammation, treatment with related benzothiophene derivatives resulted in a significant decrease in paw edema compared to control groups, suggesting potent anti-inflammatory properties .
- Analgesic Assessment : In a hot plate test conducted on mice, compounds similar to this compound demonstrated higher pain thresholds compared to standard analgesics like ibuprofen .
Properties
IUPAC Name |
2-amino-6-ethyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-3-12-8-9-13-15(10-12)22-17(19)16(13)18(21)20-14-7-5-4-6-11(14)2/h4-7,12H,3,8-10,19H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWICUDSXCOOUGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701128903 | |
Record name | 2-Amino-6-ethyl-4,5,6,7-tetrahydro-N-(2-methylphenyl)benzo[b]thiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701128903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667437-83-4 | |
Record name | 2-Amino-6-ethyl-4,5,6,7-tetrahydro-N-(2-methylphenyl)benzo[b]thiophene-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=667437-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-ethyl-4,5,6,7-tetrahydro-N-(2-methylphenyl)benzo[b]thiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701128903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.